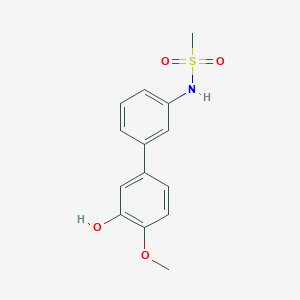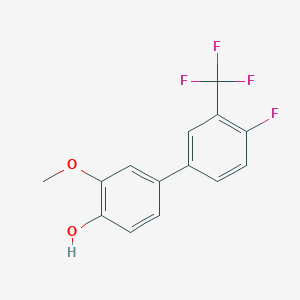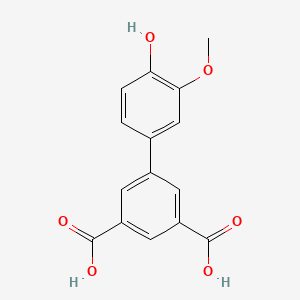
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95%
Übersicht
Beschreibung
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% (abbreviated as 2M5MSP) is an organic compound that is used in a variety of scientific research applications. It is a water-soluble phenolic compound that has been extensively studied for its biochemical and physiological effects. This compound has many advantages and limitations for lab experiments, and there are several potential future directions for research.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been used as a substrate for enzymes, as a ligand for binding studies, and as a model compound for studying the structure-activity relationships of other compounds. It has also been used to study the mechanisms of action of various drugs, as well as for the development of new drugs.
Wirkmechanismus
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to act as an inhibitor of several enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also has been found to interact with various receptors, such as the muscarinic receptor and the serotonin receptor. In addition, it has been found to modulate the activity of various ion channels, such as the calcium channel and the potassium channel.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have several biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the activity of several enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to modulate the activity of various ion channels, such as the calcium channel and the potassium channel. In addition, it has been found to have anti-oxidant, anti-inflammatory, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. It is also relatively inexpensive, which makes it cost-effective for research purposes. In addition, it is a relatively stable compound, which makes it easy to store and handle.
On the other hand, there are also some limitations to using 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments. For example, it is not very soluble in organic solvents, which can make it difficult to work with in certain types of experiments. In addition, it is not very stable in the presence of light or heat, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95%. For example, further research could be done to explore its potential as an anti-inflammatory, anti-oxidant, or anti-cancer agent. In addition, further research could be done to explore its potential as a ligand for binding studies or as a model compound for studying the structure-activity relationships of other compounds. Finally, further research could be done to explore its potential as a substrate for enzymes or as a modulator of ion channels.
In conclusion, 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% is a water-soluble phenolic compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been found to act as an inhibitor of several enzymes, as a ligand for binding studies, and as a modulator of various ion channels. In addition, it has been found to have anti-oxidant, anti-inflammatory, and anti-cancer effects. There are several advantages and limitations to using 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments, and there are several potential future directions for research on this compound.
Synthesemethoden
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized by a reaction between 2-methoxy-5-chlorophenol and 3-methylsulfonylamino-benzaldehyde. The reaction is carried out in an anhydrous organic solvent, such as chloroform, at a temperature of 80-90°C. The reaction is complete within 2-3 hours, and the product is purified by column chromatography. The purity of the product is determined by high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-19-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15-20(2,17)18/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMLUPDWGRYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685782 | |
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261927-73-4 | |
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

